Chlorhydrate de N-benzylguanidine

Vue d'ensemble

Description

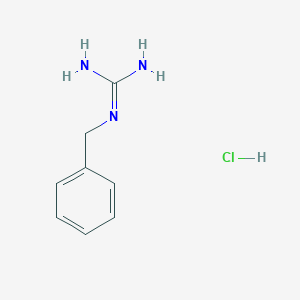

N-Benzylguanidine hydrochloride is an organic compound with the molecular formula C8H12ClN3. It is a derivative of guanidine, where a benzyl group is attached to the nitrogen atom. This compound is known for its unique physical and chemical properties, making it valuable in various fields of research and industry.

Applications De Recherche Scientifique

Therapeutic Applications

Neuroblastoma Treatment

N-Benzylguanidine hydrochloride is primarily recognized for its role in the treatment of neuroblastoma, a malignant tumor that arises from neural crest cells. The compound is utilized as a precursor for meta-iodobenzylguanidine (MIBG), which is employed in targeted radiotherapy. MIBG selectively accumulates in neuroblastoma cells via the norepinephrine transporter, allowing for targeted delivery of radioactive isotopes for therapeutic purposes .

Case Study: MIBG Therapy

A clinical study demonstrated that patients with relapsed neuroblastoma showed improved outcomes when treated with MIBG therapy, highlighting the effectiveness of N-benzylguanidine derivatives in pediatric oncology. The therapy leverages the selective uptake mechanism, minimizing damage to healthy tissues while delivering cytotoxic agents directly to the tumor cells .

Diagnostic Imaging

Radiodiagnostics

N-Benzylguanidine hydrochloride is also pivotal in diagnostic imaging, particularly in scintigraphy and positron emission tomography (PET). The compound's structure allows it to be labeled with various radioisotopes, facilitating its use as a tracer in imaging studies for neuroendocrine tumors and other malignancies .

Table 1: Radiolabeled Compounds Derived from N-Benzylguanidine

| Compound Name | Radioisotope Used | Application |

|---|---|---|

| Meta-iodobenzylguanidine (MIBG) | I-123 / I-131 | Neuroblastoma imaging and therapy |

| Benzylguanidine derivatives | Tc-99m | Imaging of neuroendocrine tumors |

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of N-benzylguanidine hydrochloride and its derivatives. These compounds have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies indicate that modifications to the benzyl group can enhance antimicrobial efficacy .

Case Study: Antimicrobial Efficacy

In vitro tests revealed that certain derivatives of N-benzylguanidine exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus, showcasing their potential as novel antibiotics .

Synthesis of Hybrid Molecules

Research has explored synthesizing hybrid molecules combining N-benzylguanidine with alkylating agents to enhance therapeutic efficacy against neuroblastoma. These hybrids aim to utilize the selective uptake characteristics of N-benzylguanidine while incorporating cytotoxic properties from alkylating agents .

Table 2: Hybrid Molecules Derived from N-Benzylguanidine

| Hybrid Name | Structure Modification | Efficacy Against Neuroblastoma |

|---|---|---|

| pMBG | Dialkylating group | Comparable to standard therapies |

| mMBG | Meta-substituted alkylating | More effective than standard therapies |

Mécanisme D'action

Target of Action

N-Benzylguanidine hydrochloride is a nitrogen-containing heterocyclic compound that belongs to the group of mitochondrial inhibitors . It has also been shown to inhibit the activity of integrin receptors . .

Mode of Action

Given its classification as a mitochondrial inhibitor, it is likely that it interferes with the normal function of mitochondria, which are essential for energy production in cells . Its inhibitory effect on integrin receptors suggests it may also impact cell adhesion, migration, and other cellular processes .

Biochemical Pathways

As a mitochondrial inhibitor, it could potentially disrupt pathways related to energy production, such as oxidative phosphorylation . Its impact on integrin receptors could also affect various signaling pathways involved in cell growth, survival, and differentiation .

Result of Action

Given its role as a mitochondrial inhibitor, it could potentially lead to decreased energy production in cells, which could affect numerous cellular functions . Its inhibitory effect on integrin receptors could impact cell adhesion and migration .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Benzylguanidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of benzylamine with cyanamide in the presence of a catalyst such as scandium (III) triflate. This reaction proceeds under mild conditions in water, making it practical for substrates that dissolve only in aqueous solutions .

Industrial Production Methods: Industrial production of N-Benzylguanidine hydrochloride typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of transition metal catalysts and guanylation reactions are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: N-Benzylguanidine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitrogen oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Nitrogen oxides and benzyl derivatives.

Reduction: Benzylamine and simpler amines.

Substitution: Various substituted guanidines and benzyl derivatives.

Comparaison Avec Des Composés Similaires

Guanidine: A strong organic base used in various applications, including as a protein denaturant and in the treatment of muscle weakness.

N-Benzylguanidine: Similar to N-Benzylguanidine hydrochloride but without the hydrochloride group, used in similar applications.

Uniqueness: N-Benzylguanidine hydrochloride is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Activité Biologique

N-Benzylguanidine hydrochloride (NBG) is a nitrogen-containing heterocyclic compound that has garnered attention for its biological activities, particularly in the context of cancer treatment and neurobiology. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

N-Benzylguanidine hydrochloride is classified as a mitochondrial inhibitor, which suggests it interferes with mitochondrial functions critical for cellular energy production. This interference can disrupt biochemical pathways such as oxidative phosphorylation, potentially leading to decreased ATP production and impacting various cellular functions.

Key Mechanisms:

- Mitochondrial Inhibition : NBG disrupts mitochondrial function, affecting energy metabolism.

- Receptor Binding : It has been studied for its interactions with various receptors, notably the norepinephrine transporter (NET), which is crucial in neuroblastoma cells .

Biological Activity and Therapeutic Applications

N-Benzylguanidine hydrochloride has been investigated for its potential therapeutic roles in several areas:

- Neuroblastoma Treatment : NBG is notable for its selective uptake by neuroblastoma cells via the norepinephrine transporter. This property makes it a candidate for targeted radiotherapy using isotopes like iodine-131, although clinical response rates are variable .

- Hybrid Molecules : Research has focused on synthesizing hybrid compounds that combine NBG with alkylating agents to enhance cytotoxicity against neuroblastoma cells. These hybrids have shown promise in improving therapeutic efficacy compared to traditional treatments .

Case Studies and Clinical Trials

- Neuroblastoma Imaging and Therapy :

- A study reviewed the efficacy of meta-iodobenzylguanidine (mIBG), a radioactive analog of NBG, in treating neuroblastoma. Despite high uptake in tumors, only 30% of patients exhibited a therapeutic response, highlighting the need for combination therapies to enhance NET expression and improve outcomes .

- Synthesis of New Compounds :

Data Tables

| Compound Name | Mechanism of Action | Target Cells | Efficacy (%) | Notes |

|---|---|---|---|---|

| N-Benzylguanidine | Mitochondrial inhibitor | Neuroblastoma | 30% (with mIBG) | Selective uptake via NET |

| pMBG | Alkylating hybrid | Neuroblastoma | >70% | Enhanced cytotoxicity |

| mMBG | Alkylating hybrid | Neuroblastoma | >70% | Enhanced uptake |

Propriétés

IUPAC Name |

2-benzylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.ClH/c9-8(10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNLZDSZLBOVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197-49-5 | |

| Record name | Guanidine, N-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.